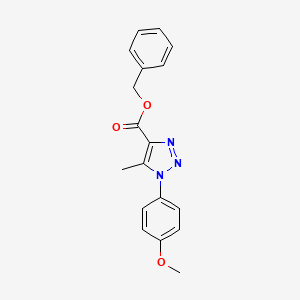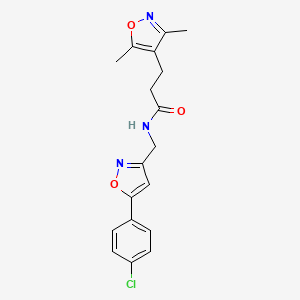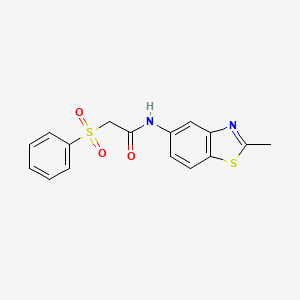
ベンジル 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a methyl group attached to the triazole ring, along with a carboxylate ester functional group
科学的研究の応用
もちろんです! ベンジル 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステルの科学研究における用途を包括的に分析します。
医薬品用途
ベンジル 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステルは、その構造特性により、医薬品研究において可能性を示しています。 この化合物は、抗菌作用と抗真菌作用が研究されており、感染症の治療のための新しい薬剤の開発につながる可能性があります . さらに、その抗炎症作用は、炎症性疾患の治療における潜在的な用途について調査されています .
がん研究
この化合物は、その抗がん特性についても調査されています。 研究により、1,2,3-トリアゾールの誘導体は、特定のがん細胞株の増殖を阻害することが示されており、がん治療の有望な候補となっています . ベンジル 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステルの特定の構造は、がん細胞を標的として殺傷する能力を高める可能性があります。
材料科学
材料科学では、この化合物は有機エレクトロニクスでの潜在的な用途について調査されています。 その独自の電子特性により、有機発光ダイオード(OLED)と有機光起電力(OPV)での使用が候補となっています . これらの用途により、より効率的で費用対効果の高い電子デバイスが実現する可能性があります。
触媒
ベンジル 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステルは、さまざまな化学反応における触媒として研究されています。 薬剤の発見と開発で広く使用されているクリックケミストリー反応を促進する能力により、合成化学において貴重なツールとなっています . これにより、複雑な分子の製造を合理化できる可能性があります。
農業化学
農業では、この化合物は農薬としての可能性について研究されています。 その抗菌特性は、作物を細菌や真菌の感染から保護するのに役立ち、収量の増加と損失の削減につながる可能性があります . この用途は、持続可能な農業慣行にとって特に重要です。
ナノテクノロジー
最後に、ベンジル 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボン酸エステルは、ナノテクノロジーでの潜在的な用途について調査されています。 ナノ構造を形成する能力により、薬物送達、イメージング、ナノ医療の他の分野での新しい用途が実現する可能性があります。 これにより、医療の治療法と診断法に対するアプローチに革命を起こす可能性があります。
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
This typically involves binding to the target, which can lead to changes in the target’s activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Similar compounds have been found to have various adme properties that can impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects, such as reducing inflammation and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. For example, factors such as pH, temperature, and agitation speed can affect the efficiency of bioreduction reactions involving similar compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be 4-methoxyphenyl azide, and the alkyne can be propargyl alcohol.
Esterification: The resulting triazole alcohol can be esterified with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various benzyl-substituted triazole derivatives.
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its stable triazole ring.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for such applications.
Pharmaceuticals: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Industry:
Agriculture: Possible use as a fungicide or pesticide due to the bioactive nature of triazole compounds.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
類似化合物との比較
- Benzyl 1-(4-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Benzyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Comparison:
- Uniqueness: The methoxy group in benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate provides unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- Reactivity: Compounds with different substituents on the phenyl ring (e.g., hydroxyl, chloro, nitro) will have different reactivity profiles and biological activities, making each compound unique in its applications.
This detailed overview provides a comprehensive understanding of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
benzyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-17(18(22)24-12-14-6-4-3-5-7-14)19-20-21(13)15-8-10-16(23-2)11-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHJAUHCELTRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-3-{[2-oxo-6-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2,3-dihydro-1,3-benzoxazol-3-yl]methyl}benzaldehyde](/img/structure/B2521295.png)

![2-Chloro-N-[4-(2,5-dimethylpyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B2521297.png)


![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2521304.png)
![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)


![N-(3-chloro-2-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2521311.png)

